Roscovitine, also known as (R)-roscovitine, seliciclib or CYC202, is a synthetic compound belonging to the purine family. It was initially identified as a potent and selective inhibitor of certain cyclin-dependent kinases (CDKs) [ [], [] ]. This selectivity has led to its widespread use as a tool in cell cycle studies, neuronal function investigations, and apoptosis research [ [], [] ]. Roscovitine's potential extends beyond its role as a research tool. It is currently being investigated as a potential treatment for various conditions, including cancers, neurodegenerative diseases, viral infections, and glomerulonephritis [ [] ].
Roscovitine is a synthetic compound derived from the family of purines. Its chemical formula is , with a molecular weight of 354.45 g/mol . The compound is classified as a broad-spectrum CDK inhibitor, primarily targeting CDK1, CDK2, CDK5, CDK7, and CDK9 with varying degrees of potency . It is particularly noted for its ability to disrupt cell cycle progression by inhibiting the activity of these kinases.
The synthesis of Roscovitine involves several key steps that utilize various reagents and conditions. The process typically begins with the formation of a purine base followed by the introduction of an alkyl side chain.
Roscovitine features a complex molecular structure characteristic of purines. Its structure includes:
The molecular interactions primarily involve hydrogen bonds between Roscovitine and amino acids within the ATP-binding pocket of CDKs . Structural studies have confirmed these interactions through techniques such as X-ray crystallography.
Roscovitine participates in several important chemical reactions:
The mechanism by which Roscovitine exerts its effects is primarily through inhibition of cyclin-dependent kinases:
Roscovitine is characterized by several notable physical and chemical properties:
Roscovitine has a wide array of scientific applications:
Roscovitine emerged from systematic structure-activity relationship (SAR) studies of the natural cytokinin inhibitor olomoucine, isolated in 1990. Researchers at the Station Biologique de Roscoff (France) synthesized and screened a library of purine analogs, leading to the identification of (R)-roscovitine in 1997. Its enhanced potency (5–20-fold over olomoucine) and improved selectivity profile prompted rapid preclinical development [3] [10]. The compound was later designated CYC202 or Seliciclib during clinical development by Cyclacel Pharmaceuticals. Key milestones include:
Table 1: Key Milestones in Roscovitine Development
Year | Development Milestone | Significance |
---|---|---|
1990 | Isolation of olomoucine | Natural CDK inhibitor template for synthetic optimization |
1997 | Synthesis of (R)-roscovitine | Identification of potent CDK1/2/5 inhibitor with IC₅₀ ~0.2–0.7 µM |
2004 | Phase I clinical trials (cancer) | First-in-human studies establishing pharmacokinetic profile |
2013 | Phase II trials (Cushing's disease, NSCLC) | Exploration of therapeutic efficacy in specific cancer subtypes |
2015+ | Non-oncology applications research (e.g., polycystic kidney disease) | Diversification into inflammatory and degenerative diseases |
Roscovitine’s development exemplifies rational drug design, transitioning from a biological tool compound to a clinical candidate across multiple therapeutic areas [1] [3] [10].
Roscovitine [(2R)-2-{[6-(Benzylamino)-9-isopropyl-9H-purin-2-yl]amino}-1-butanol] features a chiral purine core essential for its activity. The pharmacophore consists of three critical regions:
Table 2: Critical Binding Interactions of Roscovitine with CDKs
Structural Element | Target Kinase | Interacting Residues | Interaction Type |
---|---|---|---|
N7 of purine | CDK2 | Leu83 (backbone NH) | Hydrogen bond |
N6 amino group | CDK2 | Leu83 (backbone C=O) | Hydrogen bond |
Benzyl ring | CDK5/p25 | Ile10, Phe80 | Hydrophobic packing |
Isopropyl group | CDK2 | Val18, Ala144 | Van der Waals contacts |
Cocrystal structures (PDB: 2A4L for CDK2; 1UNL for CDK5/p25) confirm the purine core anchors the inhibitor in the ATP-binding cleft, while the benzyl and isopropyl groups occupy adjacent hydrophobic pockets. This binding mode displaces ATP and prevents phosphorylation of downstream substrates [10] [8]. Pharmacophore optimization efforts yielded second-generation analogs like CR8, featuring a methylated imidazole ring that enhances kinase affinity and cellular potency 50–100-fold over roscovitine [2].
Roscovitine exhibits a distinct selectivity profile among CDKs and other kinases:
Table 3: Selectivity Profile of Roscovitine Against Key CDKs
Kinase Complex | IC₅₀ (µM) | Biological Function | Consequence of Inhibition |
---|---|---|---|
CDK2/Cyclin E | 0.70 | G1/S transition, DNA replication | G1/S arrest; p27 stabilization |
CDK5/p35 | 0.16 | Neuronal differentiation, migration | Neuroprotection; reduced tau phosphorylation |
CDK7/Cyclin H | 0.40 | CDK-activating kinase (CAK) | Global CDK inhibition; RNA Pol II suppression |
CDK9/Cyclin T1 | 0.80 | Transcriptional elongation (P-TEFb) | Short-lived protein depletion (e.g., Mcl-1) |
CDK1/Cyclin B | 0.65 | G2/M progression, mitotic entry | G2/M arrest; apoptosis sensitization |
Mechanistically, roscovitine induces multi-faceted cellular effects:
Kinome-wide profiling using affinity chromatography and KinomeScan® assays confirmed CDKs, DYRKs, and CK1s as primary targets, while excluding >200 other kinases [2] [8]. This multi-target activity underpins roscovitine’s therapeutic potential beyond oncology, including applications in neurodegeneration (CDK5 inhibition) and inflammation (NFκB suppression) [6] [8] [10].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9